1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol
Description
Properties
CAS No. |
5465-47-4 |
|---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,2-bis(4-methoxyphenyl)-1-phenylethane-1,2-diol |
InChI |
InChI=1S/C22H22O4/c1-25-19-12-8-16(9-13-19)21(23)22(24,17-6-4-3-5-7-17)18-10-14-20(26-2)15-11-18/h3-15,21,23-24H,1-2H3 |
InChI Key |
AZOAHVDSQGOIBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Asymmetric Reduction of Prochiral Diketones
Enzymatic reductions offer high enantioselectivity for synthesizing chiral 1,2-diols. For the target compound, a prochiral diketone precursor—1,2-Bis(4-methoxyphenyl)-1-phenyl-1,2-diketone—could be asymmetrically reduced using NADPH-dependent reductases. In a representative procedure, purified Candida parapsilosis aldo-keto reductase (CPAR4) catalyzed the reduction of α-hydroxyacetophenone derivatives to (R)-1-phenylethane-1,2-diol with 80% yield and 48% enantiomeric excess (ee) under optimized conditions (0.1 M potassium phosphate buffer, pH 6.5, 30°C, 8 h) . Substituting the substrate with the methoxyphenyl-substituted diketone would likely follow a similar mechanism, though steric effects from the bulky aryl groups may necessitate longer reaction times or higher enzyme loading.
Key parameters influencing enzymatic efficiency include:
-
Cofactor regeneration : Glucose dehydrogenase (GDH) systems coupled with β-D-glucose enable NADPH recycling, achieving 99.9% conversion in 24 h for simpler substrates .
-
Solvent compatibility : Deep eutectic solvents (DES) at 4% (v/v) enhance substrate solubility without denaturing enzymes, as demonstrated in Kurthia gibsonii SC0312-mediated reductions .
Transition Metal-Catalyzed Hydrogenation
Cobalt(II) acetate complexes with chiral PNN ligands enable asymmetric hydrogenation of α-hydroxyketones to 1,2-diols. For instance, α-hydroxyacetophenone was reduced to (R)-1-phenylethane-1,2-diol in 97% yield using Co(OAc)₂ and a PNNtBu ligand in tetrahydrofuran (THF) under nitrogen at 25°C . Adapting this method for the target compound would require synthesizing the corresponding α-hydroxyketone precursor, 1-hydroxy-1-(4-methoxyphenyl)-2-(4-methoxyphenyl)-1-phenylethanone, followed by hydrogenation.
Critical factors for metal-catalyzed routes:
-
Ligand design : Bulky, electron-donating ligands improve stereoselectivity by stabilizing transition states.
-
Hydrogen source : Polymethylhydrosiloxane (PMHS) provides mild, stoichiometric H₂ equivalents, minimizing over-reduction .
Microbial Reduction Using Whole Cells
Whole-cell biocatalysts offer a cost-effective alternative to isolated enzymes. Kurthia gibsonii SC0312 converted 2-hydroxyacetophenone to (R)-1-phenylethane-1,2-diol with 80% yield in phosphate buffer (pH 7.5) at 35°C using glycerol as a cosubstrate . For the target diol, engineering microbial strains to overexpress diketone reductases or modifying substrate uptake mechanisms may enhance efficiency.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 35°C | Maximizes enzyme activity |
| pH | 7.5 | Stabilizes cofactor binding |
| Cosubstrate | Glycerol (30 mM) | Sustains NADH regeneration |
| Solvent additive | DES (4% v/v) | Improves substrate solubility |
Oxidative Rearrangement of α,β-Unsaturated Ketones
Iodine-mediated oxidative rearrangement converts α,β-unsaturated ketones to 1,2-diketones, which can subsequently be reduced to diols. For example, α,β-unsaturated diaryl ketones treated with I₂ (2 equiv) and tert-butyl hydroperoxide (TBHP, 2 equiv) in DMSO at 120°C for 36 h yielded 1,2-diketones in up to 86% yield . Applying this to 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one would generate the corresponding diketone, followed by asymmetric reduction (e.g., using CPAR4) to the target diol.
Mechanistic insights :
-
Iodination : I₂ activates the α,β-unsaturated system via electrophilic addition.
-
Peroxidation : TBHP facilitates radical-mediated cleavage, forming the diketone .
Phase-Transfer Catalyzed Alkylation and Hydrolysis
Diethyl malonate derivatives can be alkylated with 1,2-dibromoethane under phase-transfer conditions to form 1,1-dicarboxylic acids, which are hydrolyzed to diols. In a model reaction, cyclopropane-1,1-dicarboxylic acid was synthesized in 53% yield using benzyltriethylammonium chloride in 50% NaOH . For the target compound, substituting malonate with bis(4-methoxyphenyl) phenylmalonate and optimizing hydrolysis conditions (e.g., acidic or enzymatic) could yield the diol.
Chemical Reactions Analysis
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol can undergo several chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or other functional groups.
Reduction: Reduction of the carbonyl groups can yield secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or alkylation).
Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and Lewis acids for aromatic substitution.
Scientific Research Applications
Organic Synthesis
1.1 Pinacol Coupling Reactions
One of the prominent applications of 1,2-bis(4-methoxyphenyl)-1-phenylethane-1,2-diol is in pinacol coupling reactions. These reactions involve the coupling of carbonyl compounds to form pinacol products through radical intermediates. This compound can serve as a versatile building block in the synthesis of complex organic molecules. Studies have demonstrated its effectiveness in facilitating diastereoselective and enantioselective reactions, yielding high purity products with significant yield percentages (up to 95%) .
Table 1: Pinacol Coupling Yields
| Compound | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| This compound | 95 | >20:1 |
| 1,2-bis(4-fluorophenyl)-1-phenylethane-1,2-diol | 74 | >20:1 |
| 1,2-bis(3-methoxyphenyl)-1-phenylethane-1,2-diol | 99 | >20:1 |
Materials Science
2.1 Polymer Chemistry
In materials science, compounds like this compound are explored for their potential use in polymer synthesis due to their ability to act as cross-linking agents. The compound's structural flexibility and functional groups allow it to enhance the mechanical properties of polymers when incorporated into polymer matrices. Research indicates that the inclusion of such bisphenolic compounds can improve thermal stability and mechanical strength .
Pharmacological Applications
3.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action involves interaction with specific proteins related to cancer pathways. For instance, investigations into its effects on HeLa cervical cancer cells have shown that it can significantly alter protein expressions involved in the kallikrein-kinin signaling pathway . The compound's ability to bind strongly with blood proteins like human serum albumin suggests a promising pharmacokinetic profile for therapeutic applications.
Table 2: Pharmacological Insights
| Study Focus | Findings |
|---|---|
| Anticancer Mechanism | Altered kallikrein-10 expression in HeLa cells |
| Protein Binding | Strong interaction with human serum albumin |
| Potential Clinical Application | Multifunctional agent for cancer therapy |
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular pathways, possibly affecting cell cycle regulation or signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other diols, including enantiopure derivatives and analogs with varying substituents. Key differences in synthesis, reactivity, and applications are highlighted below.
Table 1: Structural and Functional Comparison of Selected Diols
Reactivity in Oxidative Cleavage
- Target Compound: Undergoes aerobic C–C bond cleavage via iron-porphyrin catalysts, mimicking cytochrome P-450 enzymes.
- 1-Phenylethane-1,2-diol : Oxidized to benzaldehyde quantitatively in 30 minutes using photocatalysts (e.g., IL-AQ(BF₄)). Less steric hindrance facilitates faster reaction .
- Sterically Hindered Analogs (e.g., 1,1-Diphenylethane-1,2-diol) : Require extended reaction times due to hindered access to catalytic sites .
Biocatalytic Efficiency
- Hydroxytyrosol and 4-Hydroxyphenylacetic Acid : Co-produced with (S)-1-phenylethane-1,2-diol in A. niger systems (efficiency: 3.7–18%) .
- Target Compound: Not synthesized biocatalytically in cited studies, suggesting chemical methods remain dominant .
Biomedical Relevance
- The target compound’s methoxy groups may enhance binding to proteins, as seen in molecular docking studies with SARS-CoV-2 spike glycoprotein .
Industrial Catalysis
Biological Activity
1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol is a chemical compound that has gained attention for its potential biological activities. Characterized by its unique structure, which includes two methoxy-substituted phenyl groups linked by an ethane-1,2-diol moiety, this compound exhibits properties that may be beneficial in various biological applications.
- Molecular Formula : C₁₈H₁₈O₄
- Molecular Weight : Approximately 350.418 g/mol
- Melting Point : 149-150 °C
- Structure : The compound features hydroxyl (-OH) groups that enhance its hydrogen bonding capabilities, making it soluble in polar solvents and increasing its reactivity in biological systems.
Biological Activity Overview
Research indicates that this compound may act as a modulator of estrogen receptors (ERs), particularly ERβ. This activity suggests potential applications in hormone-related therapies and as an anti-cancer agent.
Estrogen Receptor Binding
Studies have shown that compounds with similar structures can exhibit varying degrees of agonistic or antagonistic activity towards estrogen receptors. For instance:
- Agonistic Activity : Compounds structurally similar to bisphenols have been found to activate ERβ, which is crucial for regulating various physiological processes .
- Antagonistic Activity : Some derivatives exhibit antagonistic effects against ERβ, which could potentially inhibit estrogen-mediated signaling pathways .
In Vitro Studies
In vitro assays using human cell lines (e.g., HeLa cells) have demonstrated that certain bisphenol derivatives can bind to estrogen receptors and modulate their activity. The following table summarizes findings related to the binding affinities and biological activities of various bisphenol derivatives:
| Compound Name | Binding Affinity (nM) | ERα Activity | ERβ Activity | Notes |
|---|---|---|---|---|
| BPA | 400 | Agonist | Weak Agonist | Reference compound |
| BPC | 500 | Partial Agonist | Moderate Agonist | Similar structure |
| BPAF | 600 | Antagonist | Strong Antagonist | Notable for ERβ inhibition |
| Target Compound (this compound) | TBD | TBD | TBD | Potential for further study |
Note: TBD indicates that specific data for the target compound is still under investigation or not yet available.
Case Studies
Recent studies have focused on the therapeutic implications of compounds like this compound in cancer treatment:
- Breast Cancer Models : Research has indicated that compounds with similar structural characteristics can inhibit the growth of estrogen-dependent breast cancer cells by blocking ER signaling pathways .
- Potential Drug Formulations : Given its biological activity, there is ongoing research into incorporating this compound into drug formulations aimed at treating hormone-related cancers.
Q & A
Q. What are the recommended synthetic routes for preparing 1,2-Bis(4-methoxyphenyl)-1-phenylethane-1,2-diol?
The compound can be synthesized via stereoselective reduction of its corresponding diketone using zinc-based reducing agents. For example, (nicotine)(tetrahydroborato)zinc complexes achieve 92% yield for the reduction of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione to the diol under mild conditions (40°C, 2:1 molar ratio) . Alternative methods include enzymatic reduction using evolved alcohol dehydrogenases, which improve stereoselectivity .
Q. How can the purity and structural integrity of this diol be verified experimentally?
Purity assessment typically employs 1H-NMR for structural confirmation and GC/MS for detecting residual intermediates. For example, 1-phenylethane-1,2-diol derivatives were validated using 1H-NMR to confirm substituent positions and rule out side products . Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability, critical for reproducibility in catalysis studies .
Q. What are the key stability considerations for storing this compound?
The diol is stable under inert atmospheres but degrades upon prolonged exposure to oxidizers. Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid aqueous environments, as vicinal diols are prone to oxidative cleavage under acidic or basic conditions .
Advanced Research Questions
Q. How does steric hindrance from substituents influence reaction kinetics in oxidative cleavage of this diol?
Steric effects significantly slow reaction rates. For instance, 1,2-bis(4-methoxyphenyl)ethane-1,2-diol undergoes oxidative cleavage with N-bromosuccinimide (NBS) in 30 minutes (quantitative yield), whereas bulkier analogs like 1,1,2,2-tetraphenylethane-1,2-diol require extended reaction times (>1 hour) . Adjusting catalyst loadings (e.g., 2 mol% Ru-based catalysts) or using polar aprotic solvents (e.g., CD3CN) can mitigate steric limitations .
Q. What electrochemical methods are suitable for studying degradation pathways of this compound?
Cyclic voltammetry (CV) reveals oxidation potentials of aromatic rings, critical for predicting degradation mechanisms. For 1,2-diols with electron-rich 4-methoxyphenyl groups, CV shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with cation radical formation and subsequent Cα–Cβ bond cleavage during electrolysis . Mediators like TEMPO enhance selectivity for aldehyde formation .
Q. How can molecular docking predict the antiviral potential of this diol against SARS-CoV-2?
Computational docking studies using the SARS-CoV-2 spike glycoprotein (PDB: 6VSB) identified hydrogen bonding between the diol’s hydroxyl groups and residues like ASN-460 and GLN-493. Hydrophobic interactions with PHE-456 further stabilize binding, suggesting potential as a viral entry inhibitor . Validate predictions with in vitro plaque reduction assays.
Methodological Challenges and Data Interpretation
Q. How to resolve contradictions in reaction yields reported for enzymatic vs. chemical reduction of diketones?
Chemical reductants (e.g., Zn complexes) often achieve higher yields (>90%) but lack stereocontrol . Engineered alcohol dehydrogenases (ADHs) improve enantioselectivity (e.g., >90% ee for (R)-diols) but require optimization of cofactor regeneration systems . Compare kinetic parameters (kcat/KM) and reaction scales to select the optimal method.
Q. What analytical techniques differentiate between diastereomers of this diol?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol gradients. For example, A. flavus-mediated biotransformations of meso-1,2-diphenylethane-1,2-diol produced distinct peaks for (R,R) and (S,S) diastereomers . Pair with circular dichroism (CD) for absolute configuration assignment.
Key Research Gaps
- Mechanistic Insights: Elucidate the role of methoxy groups in stabilizing transition states during catalytic cycles.
- Scalability: Develop continuous-flow systems for large-scale diol synthesis without compromising stereopurity.
- In Vivo Studies: Assess bioavailability and toxicity profiles for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
